molecular formula C22H32O12 B14084397 Eugenol gentiobioside

Eugenol gentiobioside

Cat. No.: B14084397
M. Wt: 488.5 g/mol
InChI Key: WXQNHYCVTYUIEE-OALZDZJCSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Chemical Reactions Analysis

Types of Reactions: Eugenol gentiobioside undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Eugenol gentiobioside has a wide range of applications in scientific research:

Comparison with Similar Compounds

Eugenol gentiobioside is unique due to its glycosidic linkage, which enhances its solubility and bioavailability compared to eugenol. Similar compounds include:

Properties

Molecular Formula

C22H32O12

Molecular Weight

488.5 g/mol

IUPAC Name

(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(2-methoxy-4-prop-2-enylphenoxy)oxan-2-yl]methoxy]oxane-3,4,5-triol

InChI

InChI=1S/C22H32O12/c1-3-4-10-5-6-11(12(7-10)30-2)32-22-20(29)18(27)16(25)14(34-22)9-31-21-19(28)17(26)15(24)13(8-23)33-21/h3,5-7,13-29H,1,4,8-9H2,2H3/t13-,14-,15-,16-,17+,18+,19-,20-,21-,22-/m1/s1

InChI Key

WXQNHYCVTYUIEE-OALZDZJCSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)CC=C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O)O

Canonical SMILES

COC1=C(C=CC(=C1)CC=C)OC2C(C(C(C(O2)COC3C(C(C(C(O3)CO)O)O)O)O)O)O

Origin of Product

United States

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